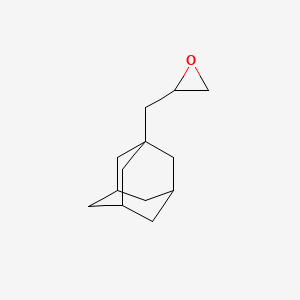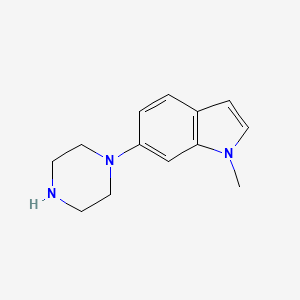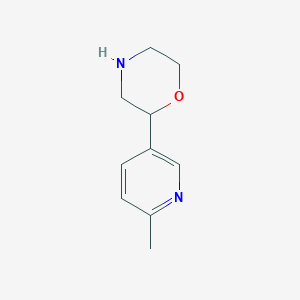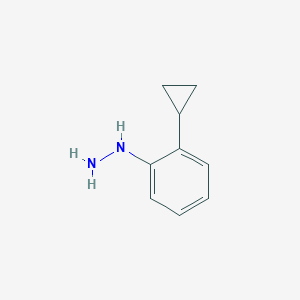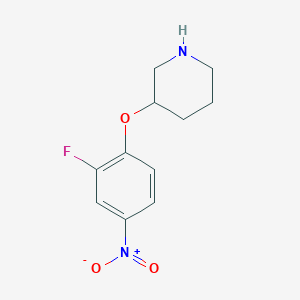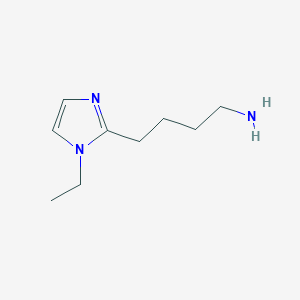
4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds. This particular compound has a butan-1-amine chain attached to the imidazole ring, making it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions
4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the butan-1-amine chain.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the amine chain are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.
科学研究应用
4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The butan-1-amine chain may enhance its solubility and bioavailability, allowing it to effectively reach its targets.
相似化合物的比较
Similar Compounds
- 4-(1H-imidazol-1-yl)butan-1-amine
- 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride
Uniqueness
4-(1-Ethyl-1h-imidazol-2-yl)butan-1-amine is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacological properties compared to other imidazole derivatives.
属性
分子式 |
C9H17N3 |
|---|---|
分子量 |
167.25 g/mol |
IUPAC 名称 |
4-(1-ethylimidazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-2-12-8-7-11-9(12)5-3-4-6-10/h7-8H,2-6,10H2,1H3 |
InChI 键 |
LDCOJOOQHXLQSJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=CN=C1CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


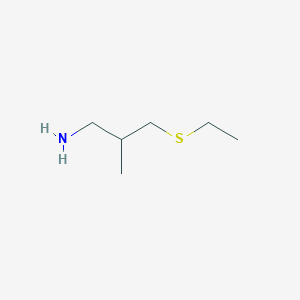
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
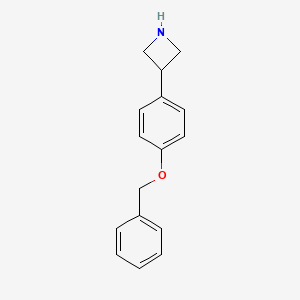
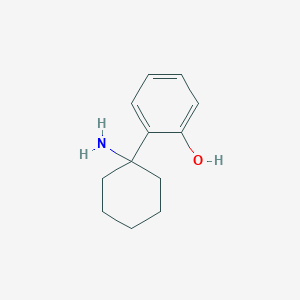
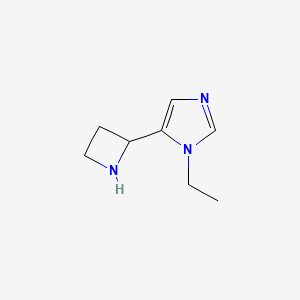
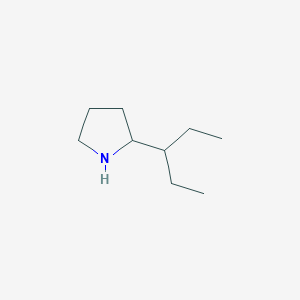
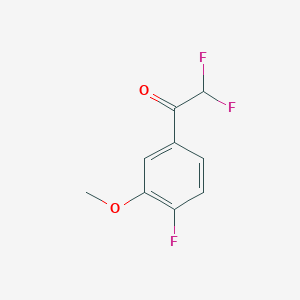
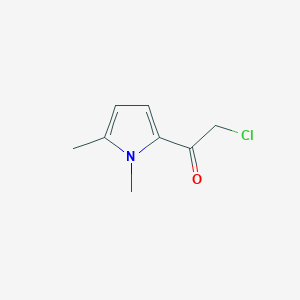
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
